molecular formula C28H37N3O5 B1682000 Tefinostat CAS No. 914382-60-8

Tefinostat

Cat. No. B1682000
M. Wt: 495.6 g/mol
InChI Key: GLNWREBYRLDPQP-MHZLTWQESA-N
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Description

Tefinostat is a small molecule pharmaceutical that is currently being investigated in clinical studies . It is under investigation in a clinical trial for cancer-associated inflammation in hepatocellular carcinoma (HCC) .


Synthesis Analysis

Tefinostat is a monocyte/macrophage-targeted histone deacetylase (HDAC) inhibitor . It is cleaved into its active acid by the intracellular esterase human carboxylesterase-1 (hCE-1) .


Molecular Structure Analysis

The molecular formula of Tefinostat is C28H37N3O5 . The average molecular weight is 495.62 .


Chemical Reactions Analysis

Tefinostat is cleaved into its active acid by the intracellular esterase human carboxylesterase-1 (hCE-1) . It has been shown to have dose-dependent induction of apoptosis and significant growth inhibitory effects .


Physical And Chemical Properties Analysis

Tefinostat has a molecular formula of C28H37N3O5 and a molecular weight of 495.61 .

Scientific Research Applications

Tefinostat in Hematological Malignancies

Tefinostat, also known as CHR-2845, is a monocyte/macrophage-targeted histone deacetylase inhibitor (HDACi) with significant implications in the treatment of hematological malignancies. Its efficacy and tolerability have been evaluated in patients with advanced hematological diseases. Tefinostat demonstrated targeted HDACi activity, was well-tolerated without dose-limiting toxicities, and showed early signs of efficacy in patients with chronic monomyelocytic leukemia and acute myeloid leukemia type M2 (Ossenkoppele et al., 2013).

Selective Efficacy in Monocytoid-Lineage Leukemias

Tefinostat's selectivity in treating monocytoid-lineage leukemias like acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML) has been notable. It induces apoptosis and growth inhibition in specific leukemia sub-types, particularly myelomonocytic (M4) and monocytic/monoblastic (M5) AML, as well as CMML. This selectivity is attributed to its activation by human carboxylesterase-1 (hCE-1) found predominantly in monocytoid cells (Zabkiewicz et al., 2016).

Phase 2 Trial in Chronic Myelomonocytic Leukemia

A Phase 2 trial of Tefinostat in patients with CMML, known as the UK Monocle Study, explored its safety and efficacy. Although the drug was well-tolerated, the study did not meet the pre-defined criteria for clinical responses, indicating the need for further research in this area (Knapper et al., 2018).

Safety And Hazards

Tefinostat is considered toxic and can cause irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Tefinostat has shown selective in vitro efficacy in monocytoid-lineage leukaemias . It is currently being evaluated in a phase 2 study for safety and efficacy in chronic myelomonocytic leukemia (CMML) . The pharmacological targeting of VLCFA metabolism and peroxisomes in innate immune cells could be favorable in the context of neuroinflammation and neurodegeneration .

properties

IUPAC Name

cyclopentyl (2S)-2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylamino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O5/c32-25(14-6-1-2-7-15-26(33)31-35)30-23-18-16-21(17-19-23)20-29-27(22-10-4-3-5-11-22)28(34)36-24-12-8-9-13-24/h3-5,10-11,16-19,24,27,29,35H,1-2,6-9,12-15,20H2,(H,30,32)(H,31,33)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNWREBYRLDPQP-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C(C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC(=O)[C@H](C2=CC=CC=C2)NCC3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238568
Record name Tefinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tefinostat

CAS RN

914382-60-8
Record name Tefinostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914382608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tefinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15321
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tefinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEFINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAU91150SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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